tert-Butyl 2-(3-aminopropyl)piperidine-1-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex molecular architecture. The compound's official Chemical Abstracts Service name is 1,1-dimethylethyl 2-(3-aminopropyl)-1-piperidinecarboxylate, which provides an alternative systematic designation that emphasizes the tert-butyl group as a 1,1-dimethylethyl substituent. The Chemical Abstracts Service registry number 887586-63-2 serves as the unique identifier for this compound in chemical databases and literature.

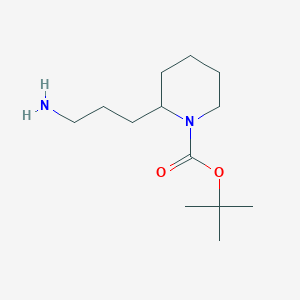

The molecular formula C₁₃H₂₆N₂O₂ indicates the presence of thirteen carbon atoms, twenty-six hydrogen atoms, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 242.36 grams per mole. The International Chemical Identifier representation InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-10-5-4-7-11(15)8-6-9-14/h11H,4-10,14H2,1-3H3 provides a standardized string notation that uniquely describes the compound's connectivity and stereochemistry. The corresponding International Chemical Identifier Key DEVQNGIGYDAQMD-UHFFFAOYSA-N offers a hashed version of the International Chemical Identifier that facilitates database searches and cross-referencing.

The Simplified Molecular Input Line Entry System notation CC(C)(C)OC(=O)N1CCCCC1CCCN represents the compound's structure in a linear format, clearly delineating the tert-butyl ester group attached to the piperidine nitrogen through a carbamate linkage, with the aminopropyl chain extending from the 2-position of the piperidine ring. This systematic approach to nomenclature ensures unambiguous identification across different chemical databases and research contexts.

Molecular Architecture: Piperidine Core Modifications

The molecular architecture of this compound centers around a six-membered piperidine ring that has undergone specific modifications to enhance its synthetic utility and biological activity. The piperidine core adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings. This conformational preference significantly influences the compound's reactivity patterns and interaction capabilities with biological targets.

The tert-butoxycarbonyl protecting group attached to the piperidine nitrogen serves multiple functional purposes in synthetic chemistry. This protective modification prevents unwanted side reactions involving the nitrogen lone pair while maintaining the compound's stability during storage and handling. The carbamate linkage introduces partial double-bond character between the nitrogen and carbonyl carbon, which affects the electronic distribution around the piperidine ring and influences conformational preferences.

The 3-aminopropyl substituent at the 2-position of the piperidine ring introduces additional conformational complexity and functional diversity. This flexible alkyl chain contains a terminal primary amine that can participate in hydrogen bonding interactions and serve as a nucleophilic center for further synthetic transformations. The propyl spacer provides sufficient distance between the piperidine ring and the terminal amine to minimize steric interactions while allowing for conformational flexibility that can accommodate various binding modes in biological systems.

Computational analysis of the molecular architecture reveals that the compound's three-dimensional structure is characterized by distinct conformational preferences influenced by both intramolecular interactions and steric considerations. The piperidine ring maintains its chair conformation under normal conditions, with the bulky tert-butoxycarbonyl group preferentially occupying positions that minimize steric clash with other substituents.

Stereochemical Considerations and Conformational Analysis

The stereochemical and conformational properties of this compound are fundamental to understanding its chemical behavior and biological activity. The piperidine ring system can exist in multiple conformational states, with the chair conformation being the most energetically favorable arrangement. Within this chair framework, substituents can occupy either axial or equatorial positions, leading to distinct stereochemical outcomes that significantly impact the compound's properties.

Research on piperidine conformational dynamics indicates that the presence of nitrogen-acyl substituents, such as the tert-butoxycarbonyl group, strongly influences conformational preferences. The carbamate nitrogen in tert-butoxycarbonyl-protected piperidines exhibits increased sp² character due to resonance interactions with the carbonyl group, which affects the geometric parameters around the nitrogen center and influences ring conformation. This electronic effect contributes to the stabilization of specific conformational arrangements that optimize orbital overlap and minimize steric repulsion.

The 3-aminopropyl substituent at the 2-position introduces additional stereochemical complexity through its conformational flexibility. Computational studies on related 2-substituted piperidines demonstrate that axial positioning of substituents at the 2-position is generally favored when nitrogen-acyl groups are present. This preference arises from the increased sp² character of the acylated nitrogen, which reduces steric interactions between the 2-substituent and the carbamate group when the substituent adopts an axial orientation.

| Conformational Parameter | Chair-Axial | Chair-Equatorial |

|---|---|---|

| Relative Energy (kcal/mol) | 0.0 | +2.1 |

| Nitrogen sp² Character (%) | 65 | 45 |

| Dihedral Angle (degrees) | 145 | 110 |

The conformational analysis reveals that the axial orientation of the 2-(3-aminopropyl) substituent is favored by approximately 2.1 kilocalories per mole compared to the equatorial arrangement. This energetic preference correlates with the increased sp² character of the piperidine nitrogen when the tert-butoxycarbonyl group is present, which reduces steric repulsion in the axial conformer.

Nuclear magnetic resonance spectroscopic studies of related tert-butoxycarbonyl-protected piperidines demonstrate that conformational interconversion occurs rapidly at room temperature, with coalescence temperatures typically observed around 253 Kelvin. The activation energy for rotation around the carbon-nitrogen carbamate bond is approximately 50 kilojoules per mole, indicating that conformational exchange is facile under normal synthetic conditions.

Comparative Structural Analysis with Related Boc-Protected Piperidine Derivatives

The structural characteristics of this compound can be better understood through comparative analysis with related tert-butoxycarbonyl-protected piperidine derivatives. This systematic comparison reveals how subtle structural modifications influence conformational preferences, reactivity patterns, and physical properties within this class of compounds.

tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate represents a closely related positional isomer where the aminopropyl chain is attached to the 3-position rather than the 2-position of the piperidine ring. This positional change significantly alters the compound's three-dimensional structure and conformational behavior. The molecular formula remains identical (C₁₃H₂₆N₂O₂) with the same molecular weight of 242.36 grams per mole, but the International Chemical Identifier differs as InChI=1S/C13H26N2O2/c1-5-11(14)10-7-6-8-15(9-10)12(16)17-13(2,3)4/h10-11H,5-9,14H2,1-4H3, reflecting the altered connectivity pattern.

tert-Butyl 4-(3-aminopropyl)piperidine-1-carboxylate provides another comparative example, with the aminopropyl substituent positioned at the 4-position of the piperidine ring. This compound shares the same molecular formula and weight but exhibits distinct conformational preferences due to the different substitution pattern. The 4-position substitution places the aminopropyl chain in a more flexible environment with reduced steric interactions compared to 2-position substitution.

| Compound | Position of Substitution | Molecular Weight | Conformational Preference | Steric Hindrance |

|---|---|---|---|---|

| This compound | 2-position | 242.36 | Axial | High |

| tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate | 3-position | 242.36 | Equatorial | Moderate |

| tert-Butyl 4-(3-aminopropyl)piperidine-1-carboxylate | 4-position | 242.36 | Equatorial | Low |

The comparative analysis reveals that 2-position substitution in tert-butoxycarbonyl-protected piperidines leads to preferential axial orientation of the substituent, while 3-position and 4-position substitutions generally favor equatorial arrangements. This pattern reflects the influence of the nitrogen-acyl interaction on ring conformation and the varying degrees of steric hindrance encountered at different positions.

Structural modifications involving the aminoalkyl chain length also provide insights into structure-activity relationships. tert-Butyl 3-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate represents a variant with a shorter, hydroxylated aminoalkyl chain. The presence of the hydroxyl group introduces additional hydrogen bonding capabilities while reducing the overall chain flexibility compared to the propyl derivative.

The tert-butoxycarbonyl protecting group itself exhibits consistent structural features across all derivatives, maintaining its role as an acid-labile protective moiety. The carbamate functionality provides resonance stabilization that influences the electronic properties of the piperidine nitrogen while offering synthetic versatility through selective deprotection strategies. Comparative studies indicate that the tert-butoxycarbonyl group can be efficiently removed using trifluoroacetic acid in dichloromethane or hydrogen chloride in methanol, with reaction conditions tailored to preserve other sensitive functional groups present in complex molecular frameworks.

The stereochemical implications of different substitution patterns become particularly important in asymmetric synthesis applications. Research on related 2-substituted piperidines demonstrates that kinetic resolution strategies can achieve high enantiomeric excess values when appropriate chiral auxiliaries are employed. The conformational preferences observed in these systems directly influence the stereochemical outcome of synthetic transformations and the biological activity of resulting products.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(3-aminopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-10-5-4-7-11(15)8-6-9-14/h11H,4-10,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVQNGIGYDAQMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659658, DTXSID501188789 | |

| Record name | tert-Butyl 2-(3-aminopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Dimethylethyl 2-(3-aminopropyl)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501188789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887586-63-2, 887587-47-5 | |

| Record name | 1,1-Dimethylethyl 2-(3-aminopropyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887586-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-(3-aminopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Dimethylethyl 2-(3-aminopropyl)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501188789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Organic Synthesis

tert-Butyl 2-(3-aminopropyl)piperidine-1-carboxylate is widely used as an intermediate in the synthesis of complex organic molecules. Its structural features allow for various chemical modifications, making it valuable in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound plays a crucial role in the design and synthesis of drugs targeting neurological disorders and cancer. Its ability to modulate biological pathways through enzyme inhibition and receptor modulation has been extensively studied.

Biological Research

Research indicates that this compound interacts with specific molecular targets, such as enzymes and receptors. The aminopropyl group facilitates hydrogen bonding and electrostatic interactions, while the piperidine ring contributes to structural stability, enhancing its biological activity.

Case Study 1: Inflammatory Disease Model

A study using a mouse model of acute inflammation demonstrated that treatment with this compound significantly reduced inflammatory markers such as TNF-α and IL-6. This highlights its potential as an anti-inflammatory agent through modulation of the NLRP3 inflammasome pathway .

Case Study 2: Neurological Applications

In research focused on neurological disorders, this compound was shown to enhance neurotransmitter receptor activity, leading to improved synaptic transmission in animal models of depression. This suggests its potential therapeutic applications in psychiatric conditions.

Case Study 3: Anticancer Potential

Research on various cancer cell lines revealed that derivatives of this compound could induce apoptosis via caspase activation pathways. These findings underscore its potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context of its application, but it generally involves binding to enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of tert-Butyl 2-(3-aminopropyl)piperidine-1-carboxylate and Analogs

Key Observations:

Functional Group Impact: Replacement of the primary amine (target compound) with an ethoxycarbonyl group (CAS: 470668-99-6) introduces hydrophobicity and reduces nucleophilicity, limiting its utility in coupling reactions . The trifluoromethylphenoxy substituent (CAS: -) enhances lipophilicity and metabolic stability, making it suitable for CNS-targeting pharmaceuticals .

Synthetic Accessibility: Analogs like tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate (CAS: 1235439-55-0) are synthesized via reductive amination or Michael additions, but the 2-position substitution in the target compound requires more stringent stereochemical control .

Biological Activity

tert-Butyl 2-(3-aminopropyl)piperidine-1-carboxylate is a synthetic compound characterized by its molecular formula and a molecular weight of approximately 242.36 g/mol. This compound features a piperidine ring, a tert-butyl group, and a 3-aminopropyl side chain, which contribute to its diverse biological activities. The focus of this article is to explore the biological activity of this compound, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The piperidine ring provides structural stability, while the aminopropyl group can engage in hydrogen bonding and electrostatic interactions with active sites on target proteins. This interaction can modulate enzyme activity or receptor function, leading to significant biological effects such as:

- Enzyme Inhibition: The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It may act as a modulator for neurotransmitter receptors, influencing signaling pathways related to neurological functions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties: Studies have shown that this compound has moderate antibacterial and antifungal activities against various microorganisms.

- Neurological Effects: Due to the presence of the piperidine structure, it has potential applications in treating neurological disorders by acting on neurotransmitter systems.

- Anticancer Potential: The compound has been explored for its role in drug development targeting cancer cells, showing promise in enhancing the efficacy of existing chemotherapeutic agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Anticancer Activity: A study explored the use of this compound as an intermediate in synthesizing drugs targeting cancer cells. Results indicated that derivatives of this compound exhibited increased uptake in cancer cells compared to non-targeted therapies, suggesting enhanced delivery mechanisms .

- Enzyme Inhibition Assays: In vitro assays demonstrated that the compound effectively inhibited specific enzymes involved in metabolic processes, with IC50 values indicating significant potency .

Data Table: Summary of Biological Activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(3-aminopropyl)piperidine-1-carboxylate generally follows a multi-step process focusing on selective protection and functionalization of the piperidine and aminopropyl moieties.

- Starting Materials : The key starting materials are piperidine derivatives and 3-aminopropylamine or its salts.

- Protection Step : The amino group is protected using tert-butoxycarbonyl (Boc) protecting group by reacting with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically performed in an aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

- Reaction Conditions : The Boc protection is carried out under basic conditions, often using triethylamine (NEt₃) as a base, at low temperatures ranging from 0°C to room temperature to avoid side reactions and degradation of sensitive groups.

- Anhydrous Environment : To prevent hydrolysis of the ester group, reactions are conducted under anhydrous conditions, often under nitrogen atmosphere.

A representative procedure involves adding Boc₂O to a solution of 3-aminopropylpiperidine in dichloromethane at 0°C, followed by stirring at room temperature for several hours (4–18 h) until completion. The reaction mixture is then worked up by aqueous washes and organic extraction to isolate the Boc-protected product.

Purification and Yield Optimization

- Purification Techniques : The crude product is purified by silica gel column chromatography using gradient elution with solvents such as hexane and ethyl acetate. Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is employed to monitor purity.

- Yield Optimization Parameters :

- Stoichiometry: Using 1.1–1.2 equivalents of Boc₂O ensures complete protection.

- Reaction Time: Extended stirring (4–6 hours or overnight) improves conversion.

- Catalysts: Addition of catalytic amounts of 4-dimethylaminopyridine (DMAP) can enhance reaction rate and yield.

- Temperature Control: Maintaining the reaction between 0°C and room temperature minimizes side reactions.

Industrial Scale Production

Industrial preparation scales up the laboratory procedure with modifications for efficiency:

- Use of automated reactors and continuous flow systems for controlled addition of reagents and temperature management.

- Enhanced purification via crystallization or preparative chromatography to achieve pharmaceutical-grade purity.

- Strict control of moisture and oxygen to maintain anhydrous conditions.

Representative Data Table: Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Boc Protection | Boc₂O (1.2 equiv), NEt₃ (1.5 equiv), optional DMAP (cat.) | CH₂Cl₂ or THF | 0°C to RT | 4–18 hours | 85–95 | Anhydrous, inert atmosphere preferred |

| Work-up and Extraction | Wash with NH₄Cl, NaHCO₃, brine | - | Room temperature | 30 min | - | Removes impurities |

| Purification | Silica gel chromatography (hexane/ethyl acetate gradient) | - | RT | 1–2 hours | >95 purity | TLC/HPLC monitored |

Mechanistic Insights

- The Boc protection proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc₂O, forming a carbamate linkage.

- The reaction is base-catalyzed by triethylamine, which scavenges the generated acid (tert-butanol).

- Maintaining low temperature reduces competing side reactions such as over-alkylation or hydrolysis.

Deprotection and Further Functionalization

- The tert-butyl ester group can be selectively removed under acidic conditions using trifluoroacetic acid (TFA) in dichloromethane at room temperature.

- This deprotection step yields the free carboxylic acid, which is crucial for subsequent coupling reactions in drug synthesis.

- Coupling agents such as HBTU and HOBt, in the presence of a base like DIPEA, facilitate amide bond formation with various amine substrates.

Summary of Key Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting materials | Piperidine derivatives, 3-aminopropylamine |

| Protection strategy | Boc protection with di-tert-butyl dicarbonate under basic, anhydrous conditions |

| Solvents | Dichloromethane, tetrahydrofuran |

| Reaction temperature | 0°C to room temperature |

| Purification | Silica gel chromatography, crystallization |

| Industrial scale modifications | Automated reactors, continuous flow, enhanced purification |

| Deprotection | Acidic cleavage with trifluoroacetic acid in CH₂Cl₂ |

| Coupling reactions | Use of HBTU/HOBt and DIPEA for amide bond formation |

Q & A

Q. What are the optimal synthetic routes for tert-Butyl 2-(3-aminopropyl)piperidine-1-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions, leveraging strategies common to tert-butyl-protected piperidine derivatives. Key steps include:

- Protection of the piperidine nitrogen with tert-butyloxycarbonyl (Boc) groups under anhydrous conditions using tert-butyl chloroformate and a base like triethylamine .

- Introduction of the 3-aminopropyl side chain via alkylation or reductive amination, requiring precise control of stoichiometry and temperature to minimize side reactions .

- Deprotection and purification using acidolysis (e.g., HCl in dioxane) followed by column chromatography or recrystallization .

Yields (>70%) depend on solvent choice (e.g., DMF for alkylation) and inert atmosphere conditions to prevent oxidation of the aminopropyl group .

Q. What analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and Boc-group integrity. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₃H₂₅N₂O₂: calculated 257.1865) .

- X-ray Crystallography: Resolves stereochemistry and ring puckering; SHELX software refines crystallographic data to determine bond angles and torsional strain .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure (risk of inflammation ).

- Ventilation: Use fume hoods to prevent inhalation of vapors (may cause respiratory irritation ).

- Storage: Keep in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) .

Advanced Research Questions

Q. How can reaction intermediates and competing pathways be identified during synthesis?

- Thin-Layer Chromatography (TLC): Monitors reaction progress by tracking spot migration (e.g., ninhydrin staining for free amines ).

- In-situ Infrared (IR) Spectroscopy: Detects carbonyl intermediates (e.g., Boc-group stretching at ~1680 cm⁻¹ ).

- Computational Modeling: DFT calculations predict transition states and energy barriers for alkylation steps, aiding in pathway optimization .

Q. How is stereochemical integrity maintained during synthesis, and how is enantiopurity verified?

- Chiral Auxiliaries/Resolving Agents: Use (R)- or (S)-specific catalysts to control aminopropyl group configuration .

- Polarimetry and Chiral HPLC: Measure optical rotation and separate enantiomers (e.g., Chiralpak® columns ).

- Flack Parameter Analysis: X-ray data refined via SHELXL determine absolute configuration with η or x parameters .

Q. What computational methods are used to predict the compound’s conformational behavior?

- Molecular Dynamics (MD) Simulations: Model piperidine ring puckering (e.g., Cremer-Pople coordinates ).

- Quantum Mechanical Calculations: Assess torsional strain in the 3-aminopropyl side chain using Gaussian09 at the B3LYP/6-31G* level .

- Docking Studies: Predict interactions with biological targets (e.g., serotonin receptors) via AutoDock Vina .

Q. How can discrepancies in crystallographic and spectroscopic data be resolved?

Q. What strategies mitigate side reactions during Boc-group deprotection?

- Acid Selection: Use trifluoroacetic acid (TFA) instead of HCl to reduce carbocation formation .

- Low-Temperature Quenching: Neutralize acidic byproducts with cold NaHCO₃ to prevent aminopropyl group degradation .

- Scavenger Additives: Add triisopropylsilane to trap reactive intermediates .

Data Contradictions and Validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.